7,10-Dioxadispiro[2.2.4.2]dodecane
CAS No.: 52875-47-5
Cat. No.: VC3184263
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52875-47-5 |
|---|---|
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | 7,10-dioxadispiro[2.2.46.23]dodecane |
| Standard InChI | InChI=1S/C10H16O2/c1-2-9(1)3-5-10(6-4-9)11-7-8-12-10/h1-8H2 |
| Standard InChI Key | UDXVMLIGVOVHGW-UHFFFAOYSA-N |
| SMILES | C1CC12CCC3(CC2)OCCO3 |
| Canonical SMILES | C1CC12CCC3(CC2)OCCO3 |
Introduction
Chemical Structure and Properties
Molecular Identification
7,10-Dioxadispiro[2.2.4.2]dodecane is a well-defined organic compound with specific chemical identifiers that establish its unique identity in chemical databases and research literature. The compound is registered with CAS number 52875-47-5 and possesses a molecular formula of C10H16O2 . Its molecular weight is calculated at 168.23 g/mol, reflecting its relatively small but structurally complex nature .
Structural Features
This unique structural arrangement gives the compound distinctive spatial properties and reactivity patterns that differentiate it from linear or simply cyclic compounds. The dispiro structure creates a three-dimensional scaffold with specific geometric constraints and potential functional group orientations.
Related Derivatives and Structural Analogs
Carboxylic Acid and Ester Derivatives
Several important derivatives of the parent compound have been documented in chemical databases and research literature. One significant derivative is 7,10-dioxadispiro[2.2.46.23]dodecane-1-carboxylic acid (CAS: 1645564-67-5), which incorporates a carboxylic acid functional group at position 1 of the dispiro system . This derivative has a molecular formula of C11H16O4 and a molecular weight of 212 Da .
| Supplier | Purity | Catalog/Order Number | Shipping Time |
|---|---|---|---|
| Synchem | 95% | bclit001de5vp2 | Custom order |
| Ambeed | Not specified | Not specified | 1-2 days |
Research Context
Comparative Analysis with Related Structures
Structural Relationships
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 7,10-Dioxadispiro[2.2.4.2]dodecane | C10H16O2 | 168.23 | 52875-47-5 |
| Ethyl 7,10-dioxadispiro[2.2.46.23]dodecane-2-carboxylate | C13H20O4 | 240.3 | 1645564-04-0 |
| 7,10-dioxadispiro[2.2.46.23]dodecane-1-carboxylic acid | C11H16O4 | 212 | 1645564-67-5 |
| (2,2-Difluoro-7,10-dioxadispiro[2.2.46.23]dodecan-1-yl)-trifluoroboranuide | C10H13BF5O2 | 271.01 | Not specified |
Synthesis and Chemical Reactivity
Reactivity Patterns
The reactivity of 7,10-Dioxadispiro[2.2.4.2]dodecane would be influenced by several structural features:
-
The ether linkages at positions 7 and 10 would exhibit typical oxygen-centered reactivity
-
The cyclobutane rings present in the dispiro system might display ring strain-induced reactivity
-
The three-dimensional structure would create specific steric environments that could influence reaction selectivity
The existence of derivatives with carboxylic acid, ester, nitrile, and fluorinated functionalities suggests that the basic dispiro framework can accommodate various chemical modifications while maintaining structural integrity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume